molecular formula C10H13F3N4 B1394358 3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine CAS No. 1217006-35-3

3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine

Cat. No.: B1394358
CAS No.: 1217006-35-3
M. Wt: 246.23 g/mol
InChI Key: ROPJHCZQCGKJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a trifluoromethyl group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the trifluoromethyl and methylpiperazine groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl and methylpiperazine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The methylpiperazine moiety can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridazine
  • 3-(4-Methylpiperazin-1-yl)-6-(difluoromethyl)pyridazine
  • 3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Uniqueness

3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine is unique due to the specific positioning of the trifluoromethyl group on the pyridazine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the methylpiperazine moiety also adds to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4/c1-16-4-6-17(7-5-16)9-3-2-8(14-15-9)10(11,12)13/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPJHCZQCGKJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine
Reactant of Route 5
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine
Reactant of Route 6
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.